molecular formula C11H15NO4 B14059083 Methyl 2-((2,3-dihydroxypropyl)amino)benzoate CAS No. 55212-11-8

Methyl 2-((2,3-dihydroxypropyl)amino)benzoate

Cat. No.: B14059083
CAS No.: 55212-11-8
M. Wt: 225.24 g/mol
InChI Key: UGPXFZFNFZYGOU-UHFFFAOYSA-N
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Description

Methyl 2-((2,3-dihydroxypropyl)amino)benzoate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. It is characterized by the presence of a benzoate group attached to a methyl ester and a 2,3-dihydroxypropylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((2,3-dihydroxypropyl)amino)benzoate typically involves the reaction of methyl benzoate with 2,3-dihydroxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves the same basic reaction as in the laboratory but is optimized for large-scale production. Quality control measures are implemented to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((2,3-dihydroxypropyl)amino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as halides, thiols, and amines are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-((2,3-dihydroxypropyl)amino)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-((2,3-dihydroxypropyl)amino)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydroxypropyl benzoate
  • Methyl 2-((2,3-dihydroxypropyl)amino)methyl benzoate

Uniqueness

Methyl 2-((2,3-dihydroxypropyl)amino)benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzoate group with a 2,3-dihydroxypropylamino group makes it particularly versatile in various applications.

Properties

CAS No.

55212-11-8

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

methyl 2-(2,3-dihydroxypropylamino)benzoate

InChI

InChI=1S/C11H15NO4/c1-16-11(15)9-4-2-3-5-10(9)12-6-8(14)7-13/h2-5,8,12-14H,6-7H2,1H3

InChI Key

UGPXFZFNFZYGOU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NCC(CO)O

Origin of Product

United States

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